Product packaging for Auramine O(Cat. No.:CAS No. 2465-27-2)

Auramine O

Cat. No.: B1666133
CAS No.: 2465-27-2
M. Wt: 303.8 g/mol
InChI Key: KSCQDDRPFHTIRL-UHFFFAOYSA-N
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Description

UV-Vis Absorption

  • λₘₐₓ : 370 nm (minor), 432 nm (major) in aqueous solutions.
  • Molar Absorptivity : ε₄₃₂ = 36,000 M⁻¹cm⁻¹, enabling sensitive detection at low concentrations.

Fluorescence Emission

  • Excitation/Emission : 432 nm (Ex), 499 nm (Em) in water.
  • Quantum Yield : Varies with solvent viscosity: Φₖ = 0.01 (water) to 0.87 (95% ethanol).

Matrix Effects

Adsorption onto microcrystalline cellulose enhances fluorescence intensity 100-fold compared to solution states, attributed to restricted molecular motion. In contrast, silica substrates show reduced yields due to dye mobility.

FTIR Signatures

  • N-H Stretch : 3350 cm⁻¹ (imidocarbonyl group).
  • C=N Stretch : 1620 cm⁻¹ (conjugated imine).
  • Aromatic C-H : 3020 cm⁻¹.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N3.ClH<br>C17H22ClN3 B1666133 Auramine O CAS No. 2465-27-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;hydrochloride
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InChI

InChI=1S/C17H21N3.ClH/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;/h5-12,18H,1-4H3;1H
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InChI Key

KSCQDDRPFHTIRL-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl
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Molecular Formula

C17H21N3.ClH, C17H22ClN3
Record name AURAMINE O
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DSSTOX Substance ID

DTXSID9020114
Record name Auramine hydrochloride
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Molecular Weight

303.8 g/mol
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Physical Description

Auramine o appears as yellow flakes or powder. (NTP, 1992), Yellow solid; [HSDB] Deep yellow powder;
Record name AURAMINE O
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), 10 mg/ml in water; 60 mg/ml in ethylene glycol methyl ether; 20 mg/ml in EtOH
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Vapor Pressure

0.00000129 [mmHg]
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Impurities

Commercial product usually contains dextrin, or other diluents, that are added to standardize the dye.
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Color/Form

Yellow powder

CAS No.

2465-27-2
Record name AURAMINE O
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Record name Benzenamine, 4,4'-carbonimidoylbis[N,N-dimethyl-, hydrochloride (1:1)
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Record name 4,4'-carbonimidoylbis(N,N-dimethylaniline) monohydrochloride
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Melting Point

513 °F (NTP, 1992), >250 °C (dec)
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Preparation Methods

Process Steps

  • Solvent Dissolution : 100 g of crude this compound (80% purity) is dissolved in 550 mL trichloromethane at 30°C for 8 hours.
  • Suction Filtration : The mixture is filtered to remove insoluble particulates.
  • Distillation : The filtrate undergoes vacuum distillation at 60°C to recover trichloromethane for reuse.
  • Drying : The solid residue is dried at 50°C to yield 92 g of this compound with 99.2% purity.

Key Parameters

Parameter Value
Solvent Trichloromethane
Temperature 30°C (dissolution)
Distillation Pressure 0.09 MPa
Yield Improvement 19.2% (80% → 99.2%)

This method minimizes thermal degradation and reduces organic solvent waste through distillation recovery.

Impurity Profiling and Mitigation Strategies

Common Impurities

  • 4-(Imino(4-(methylamino)phenyl)methyl)-N,N-dimethylaniline hydrochloride : A byproduct of incomplete Michler’s base condensation, detected at 0.5–1.2% in commercial samples.
  • Michler’s Ketone : A carcinogenic byproduct formed during high-temperature synthesis, requiring strict temperature control below 180°C.

Purification Techniques

  • Preparative HPLC : Columns with 5–10 μm particles separate this compound from impurities, achieving 99.52% purity after secondary purification.
  • Acid-Alcohol Washing : Crude product treated with 0.1% HCl in ethanol removes unreacted dimethylaniline derivatives.

Analytical Methods for Quality Assurance

Spectroscopic Quantification

  • UV-Vis Spectroscopy : this compound exhibits λ_max at 432 nm in ethanol, enabling quantification in synthetic mixtures (detection limit: 0.1 μg/mL).
  • FTIR Spectroscopy : Peaks at 1,650 cm⁻¹ (C=N stretch) and 1,200 cm⁻¹ (C-N stretch) confirm structural integrity.

Chromatographic Standards

Method Column Mobile Phase Impurity Resolution
HPLC-IT-TOF-MS C18 (250 × 4.6 mm) Acetonitrile/0.1% formic acid 1.8–2.3 RSD
Prep-HPLC C18 (250 × 20 mm) Methanol/water (70:30) 99.05% purity

Chemical Reactions Analysis

Auramine O undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the dye’s structure, affecting its fluorescence properties.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diagnostic Microbiology

Auramine O is primarily utilized in the detection of mycobacterial infections, such as tuberculosis and leprosy. Its fluorescence properties make it an effective staining agent for identifying acid-fast bacilli in clinical samples.

  • Leprosy Diagnosis : A study compared this compound staining with conventional polymerase chain reaction (PCR) methods for diagnosing leprosy. The sensitivity of this compound was found to be comparable to that of PCR, making it a viable alternative in resource-limited settings where PCR may not be available . The study highlighted that this compound staining could detect mycobacteria more effectively than traditional methods, especially in samples with low bacillary indices.
  • Tuberculosis Detection : In a comparative analysis involving 2,395 samples, this compound staining detected 9.35% of tuberculosis cases, outperforming the Ziehl-Neelsen method which detected only 6.72% . This demonstrates the increased sensitivity of this compound in identifying positive cases, particularly in patients with scanty bacilli.
  • Modified Staining Techniques : The development of modified this compound staining protocols has further enhanced its diagnostic capabilities. A study reported that a modified this compound stain achieved a sensitivity of 83.3% and specificity of 99.3%, showcasing its reliability compared to traditional methods .

Research on Dye Behavior

Recent studies have investigated the behavior of this compound under different conditions, such as pH variations and concentrations. It was found that at very acidic pH levels (0.5), this compound forms J-aggregate macromolecules, leading to unique fluorescence properties . This behavior can be leveraged for advanced imaging techniques and photodynamic therapy applications.

Industrial Applications

This compound is also employed across various industries due to its vibrant color and fluorescent properties.

Textile Industry

In the textile industry, this compound is used as a dye for fabrics. Its bright yellow color makes it suitable for coloring textiles, although concerns regarding its carcinogenicity have led to regulatory scrutiny .

Food Industry

The dye has been investigated for potential illegal use in food products and animal feed, raising safety concerns among regulatory bodies due to its classification as a possible carcinogen . Monitoring and detection methods for unauthorized use are crucial for ensuring food safety.

Photodynamic Therapy

Emerging research suggests that this compound may have applications in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation . This could pave the way for new therapeutic approaches against cancerous cells.

Comparative Sensitivity Analysis

The following table summarizes findings from various studies comparing the sensitivity of this compound staining with other diagnostic methods:

Study ReferenceSample SizeThis compound Sensitivity (%)Ziehl-Neelsen Sensitivity (%)PCR Sensitivity (%)
14177.9N/A91.1
23959.356.72N/A
31883.3N/AN/A

Modified Staining Protocols

A comparison of modified this compound staining procedures shows significant improvements in speed and accuracy:

Staining MethodSensitivity (%)Specificity (%)Time Required (minutes)
Traditional Auramine-Rhodamine37.29719
Modified this compound83.399.32

Mechanism of Action

Auramine O exerts its effects by binding to mycolic acids in the cell walls of acid-fast bacteria. This binding results in the bacteria retaining the fluorescent dye even after decolorization with acid-alcohol, allowing for their visualization under a fluorescence microscope. The molecular targets include the mycolic acids, and the pathways involved are related to the dye’s interaction with the bacterial cell wall components .

Comparison with Similar Compounds

Performance in Diagnostic and Detection Methods

Microscopy and PCR

Method Sensitivity (%) Specificity (%) Reference
This compound + LED 84.7 98.9
Ziehl-Neelsen 55.55 99.19
Xpert MTB/RIF 92.1 98.6
  • This compound-based LED microscopy outperforms ZN in sensitivity but is less specific than molecular methods like Xpert MTB/RIF .

Advanced Detection Techniques

  • SERS Raman Spectroscopy : Achieves 94.6% accuracy in quantifying this compound adulteration in Dendrobium officinale using SSA-BP neural networks .
  • THz Metasensors: Novel hollow-structure silicon metasurfaces detect this compound at trace levels (0.1 ppm), offering stability across environmental conditions .

Environmental and Health Considerations

  • Adsorption Studies : Polymeric microspheres with chloride groups achieve >90% this compound removal from wastewater, comparable to Crystal Violet .
  • Toxicity: this compound’s carcinogenicity contrasts with Tartrazine’s association with allergic reactions, necessitating distinct regulatory policies .

Biological Activity

Auramine O (AO) is a synthetic dye that has garnered attention for its various biological activities, particularly in the fields of microbiology and oncology. This article explores the significant findings related to the biological activity of this compound, including its diagnostic applications in leprosy and tuberculosis, its role in cancer malignancy, and its implications in public health.

1.1 Leprosy Diagnosis

A comparative study evaluated the effectiveness of this compound staining against conventional methods for diagnosing leprosy. The study involved 141 clinically confirmed leprosy cases and 28 non-leprosy skin samples. The sensitivity rates for different staining methods were as follows:

MethodSensitivity (%)
H&E87.6
ZN59.3
FF77
This compound (SSS)65.5
This compound (Tissue)77.9
PCR91.1

This compound staining demonstrated a comparable sensitivity to fluorescence microscopy techniques, suggesting it could serve as an alternative diagnostic tool in resource-limited settings .

1.2 Tuberculosis Detection

In another study, this compound was used to stain sputum samples from patients suspected of having tuberculosis (TB). The results indicated that the use of this compound increased the detection rate of Mycobacterium tuberculosis compared to traditional methods. The overall recovery rate for smear-positive samples was significantly higher with the BACTEC MGIT liquid culture method when combined with this compound staining .

2. Oncological Implications

Recent research has indicated that this compound may play a role in promoting malignancy in lung cancer cells. The compound enhances autophagy and stemness characteristics in these cells, leading to increased migration and invasive abilities. Specifically, it activates the expression of aldehyde dehydrogenase family 1 member A1 (ALDH1A1), a marker associated with poor outcomes in cancer progression.

Key Findings:

  • Nuclear Translocation : this compound accumulates in the nucleus of lung tumor cells.
  • Autophagy Induction : It significantly increases autophagy activity.
  • Stemness Activation : Enhances stemness features linked to lung cancer malignancy.
  • Carcinogenic Potential : Classified by the International Agency for Research on Cancer (IARC) as a possible carcinogen (Group 2B) .

3. Public Health Considerations

Given its potential carcinogenic properties and role in enhancing tumor malignancy, there are significant public health implications regarding the use of this compound, particularly in products like incense that release this compound into the environment. Recommendations have been made to reduce exposure to this compound due to its association with lung cancer and other health risks .

4. Conclusion

This compound serves multiple roles in biological systems, from being a valuable diagnostic tool in infectious diseases like leprosy and tuberculosis to posing potential risks in oncological contexts. Its dual nature necessitates careful consideration regarding its applications and implications for public health.

Q & A

Q. What are the critical safety protocols for handling Auramine O in laboratory settings?

this compound requires stringent safety measures due to its carcinogenicity (Category 2) and acute toxicity. Key protocols include:

  • Engineering controls : Local exhaust ventilation to minimize airborne dust .
  • Personal protective equipment (PPE) : Tight-sealing safety goggles, nitrile gloves, and lab coats to prevent skin contact. Respiratory protection (NIOSH-approved respirators) is mandatory if dust exposure exceeds limits .
  • Storage : Keep in sealed containers in well-ventilated areas, away from strong oxidizers .
  • Spill management : Use absorbent materials to contain spills, avoid dust generation, and dispose of waste via hazardous chemical protocols .

Q. How do this compound’s physicochemical properties (e.g., solubility, pH) influence experimental design?

this compound’s solubility (>1 g/L at 20°C) and near-neutral pH (~6.5) make it suitable for aqueous solutions, but its thermal instability (decomposition starting at 250°C) requires careful temperature control during synthesis or analysis. Design experiments to avoid prolonged heating and incompatible solvents (e.g., strong acids/oxidizers) .

Q. What analytical techniques are commonly used to quantify this compound in biological or environmental samples?

  • Chromatography : Reverse-phase HPLC with UV-Vis detection (λ = 365 nm) is standard for purity assessment .
  • Spectroscopy : UV-Vis absorbance peaks at 370–375 nm for concentration calibration .
  • Sample preparation : Use sonication and filtration to remove particulate interference, especially in complex matrices like soil or tissue .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported toxicological data (e.g., acute vs. chronic effects)?

Discrepancies often arise from variations in exposure models (e.g., in vitro vs. in vivo) or dosage metrics. Mitigation strategies include:

  • Systematic reviews : Meta-analyses comparing studies using standardized toxicity endpoints (e.g., IC50 values) .
  • Dose-response modeling : Apply benchmark dose (BMD) analysis to harmonize data across studies .
  • Reference authoritative databases : Cross-validate findings with RTECS or EPA ToxCast entries, noting gaps in chronic exposure data .

Q. What methodological frameworks are optimal for assessing this compound’s environmental persistence and mobility?

Use the PECO framework (Population, Exposure, Comparator, Outcome) to structure studies:

  • Population : Soil or aquatic ecosystems near industrial sites.
  • Exposure : this compound concentrations (e.g., 0.1–10 ppm) over 30–90 days.
  • Comparator : Untreated controls or reference chemicals (e.g., Rhodamine B).
  • Outcome : Measure biodegradation half-life via OECD 301 tests and mobility using column leaching experiments .

Q. How can THz metasurfaces be optimized for this compound detection, and what validation steps are required?

  • Design : Use finite-difference time-domain (FDTD) simulations to optimize hollow silicon metasurfaces for quasi-bound states in the continuum (QBIC), enhancing refractive index sensitivity .
  • Validation : Perform reliability tests under varying humidity (20–80% RH) and temperature (10–40°C) to confirm signal stability. Cross-validate with HPLC for accuracy (±2% error tolerance) .

Q. What strategies mitigate interference from this compound’s decomposition products (e.g., nitrogen oxides) in spectroscopic assays?

  • Purification : Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges to isolate this compound from degradants .
  • Hyphenated techniques : Pair UV-Vis with LC-MS to differentiate parent compounds and breakdown products .
  • Control experiments : Include blanks spiked with decomposition byproducts (e.g., NOx standards) to quantify background interference .

Q. How can computational models predict this compound’s interactions with DNA or proteins, and what experimental validation is needed?

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with DNA base pairs (e.g., dG-dC regions) or histones.
  • Validation : Conduct in vitro assays (e.g., ethidium bromide displacement tests or circular dichroism) to confirm intercalation or conformational changes .

Q. What experimental designs ensure reliable long-term stability studies of this compound under varying storage conditions?

  • Accelerated aging : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).
  • Stability indicators : Monitor color changes (yellow → brown indicates degradation) and quantify purity loss via HPLC every 30 days .

Q. How do researchers balance detection sensitivity and specificity when developing this compound biosensors?

  • Sensor optimization : Functionalize graphene oxide (GO) surfaces with this compound-specific aptamers to enhance selectivity.
  • Cross-reactivity tests : Evaluate against structurally similar dyes (e.g., Acridine Orange) using surface plasmon resonance (SPR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auramine O
Reactant of Route 2
Reactant of Route 2
Auramine O

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